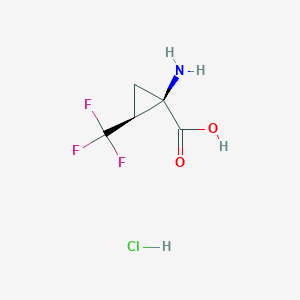

4-(azidomethyl)-3-isobutyl-1H-pyrazole

説明

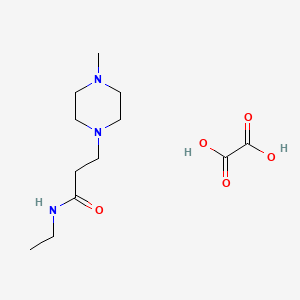

4-(Azidomethyl)-3-isobutyl-1H-pyrazole (4-AMIP) is an organic compound with a unique structure containing both an azide and an isobutyl group. It is a potentially useful molecule for a variety of scientific research applications due to its interesting properties and reactivity. In

科学的研究の応用

Pharmaceuticals: Detection of Azido Impurities

In the pharmaceutical industry, the compound is utilized in the detection of azido impurities within sartan drug substances. These impurities are of significant concern due to their mutagenic potential, which can alter DNA and increase cancer risk . A robust method using LCMS-8060 has been demonstrated for the sensitive and accurate analysis of these impurities, ensuring drug safety .

Material Sciences: Polymer Crosslinking

The azide group’s exceptional reactivity makes organic azides like 4-(azidomethyl)-3-isobutyl-1H-pyrazole valuable in material sciences. They are used for polymer crosslinking to alter physical properties and improve efficiencies in devices such as membrane fuel cells, organic solar cells, LEDs, and OFETs .

Energetic Materials: Nitrogen Release

Due to their ability to release nitrogen upon thermal activation or photolysis, compounds like 4-(azidomethyl)-3-isobutyl-1H-pyrazole are explored as highly energetic materials. The energy output from this reaction is considerable, making them candidates for applications requiring high-energy outputs .

Chemical Synthesis: Huisgen Cycloaddition

In chemical synthesis, this compound is involved in the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles. This reaction is a cornerstone in the synthesis of various organic compounds due to its efficiency and selectivity .

Analytical Chemistry: Quantitative Analysis

Analytical chemists use 4-(azidomethyl)-3-isobutyl-1H-pyrazole for the quantitative determination of azido impurities in drugs. High sensitivity MRM (Multiple Reaction Monitoring) methods have been established for this purpose, providing reliable results essential for regulatory compliance and drug safety .

Environmental Monitoring: Impurity Tracking

The compound’s sensitivity to detection makes it an excellent tool for environmental monitoring, particularly in tracking azido impurities that may have leached into the environment from pharmaceutical manufacturing processes .

Biomedical Research: Mutagenicity Studies

Given its mutagenic properties, 4-(azidomethyl)-3-isobutyl-1H-pyrazole is used in biomedical research to study DNA alterations and understand the mechanisms of mutagenicity and its implications for cancer research .

Drug Development: Sartan Medications

This compound plays a role in the development of sartan medications, where controlling azido impurities is critical. It aids in ensuring that these impurities are kept at levels below the Threshold of Toxicological Concern, which is vital for patient safety .

特性

IUPAC Name |

4-(azidomethyl)-5-(2-methylpropyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c1-6(2)3-8-7(4-10-12-8)5-11-13-9/h4,6H,3,5H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOHVJSQNDIANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=NN1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azidomethyl)-3-isobutyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1482330.png)

![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482336.png)

![7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482337.png)

![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482338.png)

![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482339.png)

![(3R,4R)-4-[benzyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1482345.png)

![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1482350.png)